Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate
Description
The compound Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate is a heterocyclic derivative featuring a 2-oxoindolin core substituted with a hydrazono linkage connected to a 4-chlorophenyl acetyl group. Its structure integrates key pharmacophores:
Properties
CAS No. |
624726-30-3 |
|---|---|
Molecular Formula |
C20H18ClN3O4 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
ethyl 2-[3-[[2-(4-chlorophenyl)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C20H18ClN3O4/c1-2-28-18(26)12-24-16-6-4-3-5-15(16)19(20(24)27)23-22-17(25)11-13-7-9-14(21)10-8-13/h3-10,27H,2,11-12H2,1H3 |
InChI Key |
OGLLZFVCOAMBBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the hydrazono group and the ethyl acetate moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Electron-withdrawing substituents (Cl, Br) stabilize the hydrazono group and enhance thermal stability.
- Para-substituted derivatives exhibit higher symmetry and packing efficiency, leading to elevated melting points compared to meta-substituted analogs.
Key Observations :
Spectral and Physical Properties
Key Observations :
- Ester carbonyl stretches appear at ~1725–1740 cm⁻¹, while hydrazono C=N absorbs near 1630 cm⁻¹ .
- NH protons in hydrazono groups resonate downfield (δ 8.0–10.5 ppm) due to strong hydrogen bonding .
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